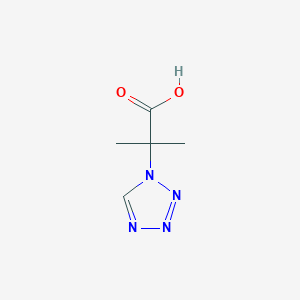
2-Methyl-2-(tetrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-2-(tetrazol-1-yl)propanoic acid” is a chemical compound with the empirical formula C4H6N4O2 . It is a derivative of propanoic acid, where a methyl group and a tetrazolyl group are attached to the second carbon atom . The tetrazole group is a five-membered ring containing four nitrogen atoms and one carbon atom .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A specific synthesis route for a similar compound, Methyl 2-(1H-tetrazol-1-yl)propanoate, involves a mixture of methyl 2-bromopropionate, 1H-tetrazole, anhydrous potassium carbonate, and acetone.Molecular Structure Analysis
The molecular structure of “2-Methyl-2-(tetrazol-1-yl)propanoic acid” consists of a propanoic acid backbone with a methyl group and a tetrazolyl group attached to the second carbon atom . The tetrazole group is a five-membered ring containing four nitrogen atoms and one carbon atom .Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Methyl-2-(tetrazol-1-yl)propanoic acid is a compound of interest in the field of organic synthesis and material science. Its derivatives, such as tetrazole-based coordination polymers, exhibit fascinating luminescent and dielectric properties. These materials are synthesized through in-situ reactions and display chiral space group formations, which are crucial for optical applications due to their ability to exhibit homochirality and second harmonic generation (SHG) activities. The luminescent properties of these coordination polymers make them potential candidates for optical applications, as demonstrated by the intense emission bands observed in fluorescent analyses (Chen Li, 2012).
Coordination Chemistry and Material Science
The versatility of tetrazole-based compounds extends to the synthesis of coordination complexes and polymers with metals such as lanthanum and manganese. These complexes are designed using bifunctional tetrazole-carboxylate ligands, leading to structures ranging from mononuclear to polymeric chain and layer network formations. These materials are not only structurally diverse but also exhibit ligand-centered luminescence, making them suitable for optical applications. The structural diversity is influenced by the coordination modes of the tetrazole-carboxylate ligands and the substituents on the tetrazole ring, highlighting the compound's utility in creating materials with tailored properties for specific applications (Lei Shen et al., 2016).
Energetic Materials and Explosives
Tetrazole derivatives, including 2-methyl variants, have been explored for their potential as energetic materials. The synthesis and characterization of such compounds involve assessing their sensitivities towards physical stimuli and their energetic performances. These properties are critical for applications in explosives and propellants, where stability and performance under specific conditions are paramount. The calculated energetic performance parameters, such as detonation velocity and pressure, provide insights into the suitability of these materials for energetic applications (Nikolaus Fischer et al., 2013).
Mécanisme D'action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Many tetrazole derivatives are known to interact with their targets by mimicking the structure of naturally occurring molecules, enabling them to bind to the same receptors or active sites .
Biochemical Pathways
Given the broad range of biological activities exhibited by other tetrazole derivatives, it’s plausible that this compound could influence multiple pathways .
Propriétés
IUPAC Name |
2-methyl-2-(tetrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-5(2,4(10)11)9-3-6-7-8-9/h3H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKIHOYITFILHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=NN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid | |
CAS RN |
876716-35-7 |
Source


|
| Record name | 2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2381519.png)
![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2381523.png)


![Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate](/img/structure/B2381527.png)

![N-(3-cyanothiolan-3-yl)-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanamide](/img/structure/B2381530.png)


![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2381535.png)
![3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2381538.png)

